molecular formula C16H19N3O2S B2671152 (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421476-98-3

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2671152
CAS No.: 1421476-98-3
M. Wt: 317.41
InChI Key: AXNLJLFWJRRSBD-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic chemical compound featuring a piperidine core scaffold modified with both 5-methylisoxazole and pyridine-2-thioether functional groups. This structure combines privileged motifs commonly found in medicinal chemistry, suggesting potential as a valuable intermediate for constructing more complex bioactive molecules. The piperidine ring is a common feature in pharmaceuticals and bioactive compounds, often contributing to target binding and influencing pharmacokinetic properties . The 5-methylisoxazole moiety is a known heterocycle in pharmacologically active substances, with some derivatives demonstrating potent antibacterial and antifungal activities . The integrated pyridin-2-ylthio moiety can serve as a key linker or functional group, potentially contributing to electronic properties or metal-chelating capacity. Researchers can utilize this compound as a versatile building block in drug discovery programs, particularly for the synthesis of new molecules targeting infectious diseases or for probing specific enzymatic pathways. The presence of the sulfur atom in the structure may be exploited for further chemical modifications or in the development of compounds that interact with sulfur-binding protein sites. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNLJLFWJRRSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Attachment of the pyridine moiety: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.

    Final coupling: The final step would involve coupling the isoxazole and pyridine-piperidine intermediates through a suitable linker, such as a methanone group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the pyridine moiety.

    Reduction: Reduction reactions could occur at the carbonyl group in the methanone linker.

    Substitution: Nucleophilic or electrophilic substitution reactions could take place at various positions on the isoxazole, pyridine, or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds containing isoxazole and piperidine moieties exhibit significant anticancer activity. For instance, derivatives similar to (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone have been studied for their ability to inhibit specific kinases associated with tumor growth. A notable study demonstrated the efficacy of piperidine derivatives in targeting c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs) .

1.2 Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar frameworks have shown effectiveness against various bacterial strains, making them candidates for further investigation in treating infections .

1.3 Neuroprotective Effects

There is emerging evidence that certain isoxazole derivatives can provide neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress . This application is particularly relevant in the context of neurodegenerative diseases.

Pharmacological Applications

2.1 Enzyme Inhibition

Compounds similar to this compound have been evaluated for their ability to inhibit enzymes involved in metabolic pathways. For example, studies have shown that certain piperidine derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

2.2 Antifilarial Activity

Recent research has highlighted the potential of pyridine-containing compounds as macrofilaricides for treating human filarial infections. The structural similarities with the compound of interest suggest that it may also possess similar activity against filarial parasites .

Material Science Applications

3.1 Corrosion Inhibition

The compound's unique chemical structure may lend itself to applications in corrosion inhibition. Studies have reported that isoxazole derivatives can effectively inhibit corrosion in various metal substrates when exposed to aggressive environments .

3.2 Polymer Chemistry

In polymer science, compounds with isoxazole and piperidine units are being explored as additives to enhance the mechanical properties and thermal stability of polymers. Their incorporation into polymer matrices could lead to materials with improved performance characteristics.

Table 1: Summary of Biological Activities

Activity TypeCompound ClassReference
AnticancerIsoxazole derivatives
AntimicrobialPiperidine derivatives
NeuroprotectiveIsoxazole-based compounds
Enzyme InhibitionPiperidine derivatives
AntifilarialPyridine-containing compounds
Corrosion InhibitionIsoxazole derivatives

Case Studies

Case Study 1: Anticancer Activity

A study investigated a series of piperidine-based compounds for their efficacy against GISTs, focusing on their ability to inhibit c-KIT kinase activity. The results indicated that modifications at the isoxazole position enhanced potency and selectivity against cancer cells.

Case Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective potential of isoxazole derivatives in models of oxidative stress-induced neuronal damage, revealing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity. The isoxazole and pyridine moieties are known to interact with various biological targets, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Structural Analog 1: (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)(4-Methylpiperazin-1-yl)Methanone (w3)

Source : RSC Medicinal Chemistry ESI ()
Structural Features :

  • Methanone bridge: Connects a 4-methylpiperazine to a chlorinated pyrimidine-triazole-phenyl system.
  • Complex substituents : A triazole-linked pyrimidine enhances target binding specificity, likely for kinase inhibition.

Comparison :

  • Nitrogen content : Both compounds utilize nitrogen-rich heterocycles, but w3’s triazole-pyrimidine system may confer stronger ATP-competitive inhibition compared to the simpler isoxazole in the original compound.

Structural Analog 2: (5-(4-Ethoxyphenyl)-1H-Pyrazol-3-yl)(Piperidin-1-yl)Methanone

Source : Hairui Chem ()
Structural Features :

  • Pyrazole core : A five-membered ring with two adjacent nitrogen atoms, offering distinct hydrogen-bonding patterns compared to isoxazole.

Comparison :

  • Heterocycle differences : Pyrazole’s dual nitrogen atoms may engage in stronger dipole interactions than isoxazole’s oxygen-nitrogen system.
  • Substituent effects : The ethoxyphenyl group increases hydrophobicity, which could reduce aqueous solubility relative to the original compound’s pyridinylthio-methyl group.

Tabulated Comparison of Key Properties

Property Original Compound w3 Pyrazole Analog
Molecular Weight (g/mol) ~350–400 (estimated) ~550–600 (estimated) 299.37
Key Heterocycles Isoxazole, Piperidine, Pyridine Triazole, Pyrimidine, Piperazine Pyrazole, Piperidine
Solubility Moderate (S-containing group) Low (chlorine, triazole) Low (ethoxyphenyl)
Synthetic Complexity Moderate High Moderate
Potential Targets Enzymes, GPCRs Kinases (e.g., JAK, EGFR) Inflammatory targets (COX)

Research Findings and Mechanistic Insights

  • Role of sulfur : The pyridinylthio-methyl group in the original compound may enhance oxidative stability compared to w3’s chlorine substituent, which is prone to metabolic dehalogenation .
  • Isoxazole vs. Pyrazole : Isoxazole’s oxygen atom may confer better metabolic resistance than pyrazole’s nitrogen-rich system, as observed in COX-2 inhibitors .
  • Piperidine vs.

Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • 5-Methylisoxazole : A heterocyclic compound known for its role in various biological processes.
  • Piperidine : A saturated six-membered ring containing nitrogen, often found in pharmaceuticals.
  • Pyridine-thioether : This moiety is known for enhancing the lipophilicity and bioavailability of compounds.

Pharmacological Profile

The biological activity of this compound has been evaluated in various studies, particularly focusing on its interaction with specific biological targets.

  • Inhibition of Phosphodiesterase (PDE) Enzymes :
    • PDE inhibitors play a crucial role in regulating intracellular signaling pathways. The compound has shown potential as a PDE4 inhibitor, which is significant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity :
    • Research indicates that derivatives of isoxazole compounds exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways . Specific studies on similar compounds have demonstrated IC50 values in the nanomolar range, suggesting potent activity against various cancer cell lines.
  • Neuroprotective Effects :
    • Compounds containing piperidine and isoxazole rings have been studied for their neuroprotective effects. They may help in mitigating neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells .

Study 1: PDE4 Inhibition

A study evaluated the effects of a related compound on PDE4 activity, demonstrating an IC50 value of 140 nM in enzyme assays. This suggests that similar structural analogs could exhibit comparable potency .

Study 2: Anticancer Efficacy

In vitro studies on isoxazole derivatives have shown significant inhibition of cell proliferation in breast and lung cancer models. For instance, one derivative exhibited an EC50 of 120 nM, indicating strong anticancer potential .

Study 3: Neuroprotective Mechanisms

Research has highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal death. In animal models, these compounds improved cognitive function and reduced markers of inflammation .

Data Tables

Biological Activity Target/Effect IC50/EC50 Value Reference
PDE4 InhibitionRespiratory Diseases140 nM
Anticancer ActivityBreast Cancer Cell Lines120 nM
NeuroprotectionNeuronal CellsN/A

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